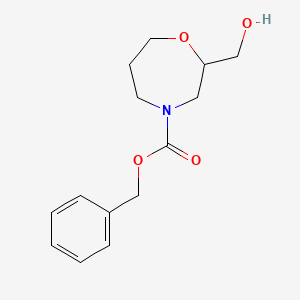

N-Cbz-2-(hydroxymethyl)homomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a research chemical with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol. This compound is characterized by its unique structure, which includes a homomorpholine ring substituted with a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine typically involves the reaction of homomorpholine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cbz-2-(hydroxymethyl)homomorpholine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The Cbz protecting group can be removed under reductive conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.

Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxymethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)homomorpholine.

Reduction: Formation of 2-(hydroxymethyl)homomorpholine.

Substitution: Formation of various substituted homomorpholine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

N-Cbz-2-(hydroxymethyl)homomorpholine serves as an essential building block in organic synthesis. Its structure allows for the introduction of functional groups that can be further manipulated to create more complex molecules. The Cbz (benzyloxycarbonyl) protecting group is particularly useful in peptide synthesis, where it can shield amine functionalities during coupling reactions.

Synthetic Routes

The typical synthesis involves the reaction of homomorpholine with benzyl chloroformate in the presence of a base like triethylamine. This reaction occurs under mild conditions, generally at room temperature, leading to high yields of the desired product.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Synthesis | Homomorpholine + Benzyl Chloroformate | Room Temperature | This compound |

| Oxidation | KMnO4 or CrO3 | Aqueous or Organic | 2-(carboxymethyl)homomorpholine |

| Reduction | Pd/C | Hydrogenation | 2-(hydroxymethyl)homomorpholine |

| Substitution | Alkoxides or Amines | Basic Conditions | Various substituted homomorpholine derivatives |

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its hydroxymethyl group can participate in hydrogen bonding interactions, enhancing binding affinity to target biomolecules.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, compounds derived from this precursor have shown promise in inhibiting proteases linked to cancer progression.

Industrial Applications

Specialty Chemicals and Materials

The compound is also utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for developing polymers and other advanced materials.

Industrial Synthesis Example

In a study focused on polymer development, this compound was used to synthesize a novel polymeric material with enhanced mechanical properties. The resulting material exhibited improved durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of N-Cbz-2-(hydroxymethyl)homomorpholine is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Cbz group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Cbz-homomorpholine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

N-Cbz-2-(hydroxymethyl)morpholine: Contains a morpholine ring instead of a homomorpholine ring, which can affect its reactivity and applications.

Uniqueness

N-Cbz-2-(hydroxymethyl)homomorpholine is unique due to the presence of both the Cbz protecting group and the hydroxymethyl group on the homomorpholine ring. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry.

Activité Biologique

N-Cbz-2-(hydroxymethyl)homomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of homomorpholine, characterized by the presence of a carbobenzyloxy (Cbz) group and a hydroxymethyl substituent. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of homomorpholine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is often linked to the inhibition of bacterial protein synthesis, a characteristic shared by many oxazolidinone derivatives .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been highlighted in various studies. For example, it has been shown to affect the MAPK signaling pathway, which plays a crucial role in cancer progression .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Studies indicate that compounds with similar structures can inhibit neuronal cell death associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

Study on Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antibacterial activity of various homomorpholine derivatives. The results demonstrated that certain modifications to the homomorpholine structure significantly enhanced antibacterial potency against Gram-positive bacteria, highlighting the potential of this compound as a lead compound for antibiotic development .

Investigation of Anticancer Mechanisms

In a preclinical study examining the effects of this compound on cancer cell lines, researchers found that the compound inhibited cell growth and induced apoptosis through ERK1/2 signaling pathway modulation. This suggests its potential utility as an anticancer agent, particularly in tumors exhibiting aberrant MAPK pathway activation .

Neuroprotection Research

Research focusing on neuroprotective agents has identified this compound as a candidate for further exploration. In vitro studies indicated that the compound could reduce oxidative stress-induced neuronal damage, offering insights into its potential application in neurodegenerative disease therapy .

Comparative Data Table

The following table summarizes key biological activities associated with this compound compared to other related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| Linezolid | High | Minimal | None |

| Eperozolid | Moderate | Moderate | Limited |

Propriétés

Numéro CAS |

1256633-21-2 |

|---|---|

Formule moléculaire |

C13H12BrFO3 |

Poids moléculaire |

315.13 g/mol |

Nom IUPAC |

1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |

Clé InChI |

RJFMYUWHXLZDOQ-UHFFFAOYSA-N |

SMILES |

C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |

SMILES canonique |

C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |

Synonymes |

N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.